molecular formula C14H14FNO3S B10962103 3-fluoro-N-(4-methoxybenzyl)benzenesulfonamide

3-fluoro-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B10962103
M. Wt: 295.33 g/mol
InChI Key: MNXVTEKGMSMOCP-UHFFFAOYSA-N
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Description

3-Fluoro-N-(4-methoxybenzyl)-1-benzenesulfonamide is a chemical compound with the molecular formula C14H14FNO3S It is characterized by the presence of a fluorine atom, a methoxybenzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(4-methoxybenzyl)-1-benzenesulfonamide typically involves the reaction of 4-methoxybenzylamine with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-N-(4-methoxybenzyl)-1-benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(4-methoxybenzyl)-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-N-(4-methoxybenzyl)-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(4-methoxybenzyl)-1-benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the methoxybenzyl group contribute to the compound’s binding affinity and selectivity towards certain enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with target proteins, enhancing the compound’s inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-(4-methoxyphenyl)benzamide
  • 3-Fluoro-N-(4-methylphenyl)benzamide
  • 2-Fluoro-N-(4-methoxybenzyl)benzamide

Uniqueness

3-Fluoro-N-(4-methoxybenzyl)-1-benzenesulfonamide is unique due to the presence of both a fluorine atom and a methoxybenzyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14FNO3S

Molecular Weight

295.33 g/mol

IUPAC Name

3-fluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H14FNO3S/c1-19-13-7-5-11(6-8-13)10-16-20(17,18)14-4-2-3-12(15)9-14/h2-9,16H,10H2,1H3

InChI Key

MNXVTEKGMSMOCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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